molecular formula C17H23Cl3O3 B13952631 2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propanoate CAS No. 53404-10-7

2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propanoate

Cat. No.: B13952631
CAS No.: 53404-10-7
M. Wt: 381.7 g/mol
InChI Key: FHZWKJQPDFHFTI-UHFFFAOYSA-N
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Description

2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propanoate (CAS 53404-10-7) is a chemical compound of significant interest in agrochemical and environmental research. With a molecular formula of C17H23Cl3O3 and a molecular weight of 381.72 g/mol, it is an ester derivative of fenoprop (2,4,5-TP) . Fenoprop is a phenoxy herbicide and a synthetic auxin that functions by mimicking the plant growth hormone indoleacetic acid (IAA), leading to unregulated growth in broadleaf plants and making it useful for studying plant hormone mechanisms and weed control . This specific ester form, with its 2-ethyl-4-methylpentyl chain, may be studied for its influence on the compound's physicochemical properties, such as lipophilicity and environmental persistence, compared to the parent acid or other esters. Researchers utilize this compound to investigate the behavior, metabolism, and environmental fate of chlorophenoxy herbicides. It is critical to note that related phenoxy herbicides like 2,4,5-T were historically contaminated with trace amounts of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a potent toxicant, which is a key consideration in toxicological studies . Epidemiological research on similar compounds has explored potential health effects, including persistent skin conditions and other long-term outcomes . This product is provided for research purposes only and must not be used for diagnostic, therapeutic, or any other human or veterinary applications.

Properties

CAS No.

53404-10-7

Molecular Formula

C17H23Cl3O3

Molecular Weight

381.7 g/mol

IUPAC Name

(2-ethyl-4-methylpentyl) 2-(2,4,5-trichlorophenoxy)propanoate

InChI

InChI=1S/C17H23Cl3O3/c1-5-12(6-10(2)3)9-22-17(21)11(4)23-16-8-14(19)13(18)7-15(16)20/h7-8,10-12H,5-6,9H2,1-4H3

InChI Key

FHZWKJQPDFHFTI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)C)COC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propanoic acid with 2-ethyl-4-methylpentanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of 2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propionate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propionate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propionate involves its interaction with molecular targets and pathways. The trichlorophenoxy group is known to interact with enzymes and receptors, potentially modulating their activity. The ester linkage can be hydrolyzed in biological systems, releasing the active components that exert their effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Phenoxypropionic and phenoxyacetic acid derivatives share core structural motifs but differ in ester groups or substituents, influencing their physicochemical properties and applications. Below is a comparative analysis of key analogues:

Compound Ester/Acid Group CAS Number Water Solubility Primary Use Key References
2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propanoate (Silvex) 2-ethyl-4-methylpentyl ester 32534-95-5 Slightly soluble Herbicide, plant growth regulator
Fenoprop-butyl (Butyl 2-(2,4,5-trichlorophenoxy)propanoate) Butyl ester 13557-98-7 Not reported (likely < Silvex due to shorter chain) Herbicide, auxin mimic
2-(2,4,5-Trichlorophenoxy)propanoic acid (Silvex parent acid) Free acid 93-72-1 Higher solubility than esters Herbicide (rarely used due to volatility)
2,4,5-T (2,4,5-Trichlorophenoxyacetic acid) Acetic acid backbone 93-76-5 Moderately soluble Herbicide (historical use, restricted due to toxicity)
Ethyl 2-(4-chlorophenoxy)propanoate Ethyl ester 18671-89-1 Data limited Research compound (not commercialized)

Key Findings:

Ester Chain Impact on Solubility: Longer/branched ester chains (e.g., 2-ethyl-4-methylpentyl in Silvex) reduce water solubility compared to shorter esters like butyl (Fenoprop-butyl) or free acids. This enhances soil persistence and lipophilicity, favoring herbicidal activity in non-aqueous environments .

Backbone Modifications: Substituting propanoic acid with acetic acid (as in 2,4,5-T) alters bioactivity and toxicity. The propanoate derivatives (e.g., Silvex) exhibit slower degradation and reduced mammalian toxicity compared to 2,4,5-T, which is linked to dioxin contamination .

Regulatory and Environmental Considerations: Silvex and Fenoprop-butyl are less volatile than their parent acids, minimizing atmospheric dispersal. However, their persistence in soil raises concerns about bioaccumulation, particularly in aquatic systems .

Activity Spectrum: Silvex demonstrates broad-spectrum herbicidal activity against woody plants and broadleaf weeds, whereas Fenoprop-butyl is more specialized for auxin-mediated growth regulation in crops .

Q & A

Q. What strategies mitigate environmental risks during field application or disposal?

  • Adsorption studies with biochar or activated clay reduce leaching into groundwater . Bioremediation using Sphingomonas spp. degrades chlorophenoxy residues via oxidative pathways .

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